molecular formula C16H21N3O B2490281 N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide CAS No. 881433-10-9

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide

Cat. No. B2490281
CAS RN: 881433-10-9
M. Wt: 271.364
InChI Key: MVWRDIJKWCYDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide" belongs to the benzimidazole derivatives, a class known for their diverse biological activities and applications in medicinal chemistry. The interest in these compounds stems from their unique molecular structure, allowing for a wide range of chemical modifications to tailor their properties for specific applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acid derivatives or aldehydes in the presence of catalysts. For example, the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was achieved by reacting 5-{[2-(phenoxymethyl)-benzimidazol-1-yl]methyl}-2-thiol-1,3,4-oxadiazole with N-phenyl-2-chloro-acetamide (Li Ying-jun, 2012). This example illustrates the typical approach to synthesizing such compounds, involving multiple reaction steps and the use of specific reagents to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of the benzimidazole core, a fused ring system combining benzene and imidazole rings. This core structure can be modified by substituting different groups at various positions to alter the compound's properties. NMR and elemental analysis are commonly used techniques to determine the structure and composition of these compounds. For instance, the structure of synthesized compounds was confirmed by IR, 1H NMR, and elemental analyses, demonstrating the importance of these techniques in molecular structure elucidation (P. Yu et al., 2014).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, condensation, and hydrogenation, to introduce different functional groups or modify the molecular framework. These reactions are crucial for the synthesis of compounds with specific biological activities. The chemical properties of these derivatives are significantly influenced by the nature and position of substituents on the benzimidazole core, affecting their reactivity and interaction with biological targets.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. These properties are essential for the compound's application in drug formulation and delivery. The introduction of specific substituents can enhance the solubility and bioavailability of these compounds, making them more effective as therapeutic agents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for the biological activity of benzimidazole derivatives. These properties can be tailored by modifying the molecular structure, allowing for the development of compounds with desired pharmacological profiles. The antimicrobial and antifungal activities of benzimidazole derivatives are particularly noteworthy, with some compounds showing potent activity against a range of microbial pathogens (S. Ozden et al., 2005).

properties

IUPAC Name

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12(2)11-19-15-8-5-4-7-14(15)18-16(19)9-6-10-17-13(3)20/h4-5,7-8H,1,6,9-11H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWRDIJKWCYDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.